L-Homocitrulline (HC) is a non-proteinogenic amino acid found in milk products. [] It is structurally similar to L-citrulline, another amino acid involved in the urea cycle and nitric oxide production. While not naturally produced in the human body, HC is considered a significant metabolite, especially in relation to certain genetic disorders.
L-Homocitrulline can be synthesized from L-lysine monohydrochloride. The process involves protecting the α-amino group of L-lysine with copper sulfate pentahydrate, followed by carbamylation of the δ-amino group with carbamide (urea). [] The copper ion is then removed using oxalate dihydrate, yielding L-homocitrulline. [] This method offers several advantages, including convenience, safety, cost-effectiveness, and environmental friendliness. []
Although the provided abstracts don't delve into specific structural analysis techniques, they do highlight that L-homocitrulline and L-citrulline share structural similarities. [] Further research into crystallographic studies could provide a more in-depth understanding of its molecular structure and potential interactions.
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